molecular formula C17H17NO3 B1337112 Ketorolac ethyl ester CAS No. 108061-03-6

Ketorolac ethyl ester

Cat. No. B1337112
M. Wt: 283.32 g/mol
InChI Key: ZXHMVDVCMQIUCB-UHFFFAOYSA-N
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Description

Ketorolac ethyl ester is a derivative of ketorolac, which is a potent nonsteroidal anti-inflammatory drug (NSAID). The modification of ketorolac into its ester forms is part of a strategy to develop prodrugs with enhanced transdermal delivery and prolonged therapeutic effects. These prodrugs are designed to be hydrolyzed into the active parent drug, ketorolac, once they have been absorbed through the skin or following intramuscular injection .

Synthesis Analysis

The synthesis of ketorolac esters involves the esterification of ketorolac with various alkyl or aryl groups. For instance, ketorolac pentyl ester was synthesized using a prodrug design by esterification of ketorolac . Similarly, other ester analogues of ketorolac were synthesized for the purpose of enhancing transdermal delivery . The synthesis process aims to produce esters with different chain lengths and saturation levels to investigate their physicochemical properties and pharmacokinetic profiles.

Molecular Structure Analysis

The molecular structure of ketorolac esters is characterized by the presence of an ester functional group attached to the ketorolac molecule. The length and saturation of the alkyl chain in the ester moiety have been found to influence the lipophilicity and stability of the compounds. For example, unsaturation in the alkyl ester chain did not significantly alter the overall lipophilicity but did affect the half-life of the compound . The molecular structure is crucial in determining the drug's behavior in biological systems and its suitability as a prodrug.

Chemical Reactions Analysis

Ketorolac esters undergo hydrolysis, which is a key chemical reaction for prodrugs as it releases the active parent drug. The hydrolysis kinetics of ketorolac esters have been studied across different pH levels, revealing that the hydrolysis rate can be influenced by the pH of the environment and the structure of the ester . The hydrolysis of these esters is also catalyzed by enzymes present in human plasma and skin extracts, which is an essential step for the activation of the prodrug .

Physical and Chemical Properties Analysis

The physical and chemical properties of ketorolac esters, such as solubility, lipophilicity, and chemical stability, have been evaluated to determine their suitability for transdermal delivery and as depot formulations. These esters generally exhibit increased lipophilicity compared to ketorolac, which enhances their ability to permeate through the skin . The chemical stability of ketorolac esters varies, with some esters showing good stability in phosphate buffer and others being readily hydrolyzed in human plasma . The solubility of ketorolac esters in various solvents has also been determined, which is important for their formulation into topical or injectable dosage forms .

Scientific Research Applications

Transdermal Delivery Enhancement

Ketorolac, a potent nonsteroidal anti-inflammatory drug (NSAID), has limited skin permeation capacity, prompting the development of prodrugs like ketorolac ethyl ester to enhance its transdermal delivery. Research has shown that alkyl esters of ketorolac, synthesized for transdermal delivery, exhibited a significantly higher skin permeation rate with shorter lag time than ketorolac itself. These esters were chemically stable and rapidly metabolized to ketorolac in skin homogenate and plasma, suggesting their potential as effective transdermal prodrugs for ketorolac (H. Doh et al., 2003).

Enhanced Analgesic and Anti-inflammatory Effects

Novel depot formulations of ketorolac esters, including ketorolac propyl, pentyl, heptyl, and decyl esters, have been investigated for their long-acting antinociceptive and anti-inflammatory effects. These formulations have demonstrated significantly longer durations of action in rats compared to traditional ketorolac tromethamine, highlighting their potential for providing extended pain relief and inflammation control (Shyun-Yeu Liu et al., 2005).

Prodrug Design for Improved Pharmacokinetics

The synthesis of ketorolac ester derivatives, such as ketorolac pentyl ester, has been explored as a strategy to improve the drug's pharmacokinetic profile. These ester derivatives, designed as prodrugs, have shown a prolonged duration of action in animal models, confirming their role as effective prodrugs of ketorolac and suggesting a potential for achieving sustained therapeutic effects (J. Tzeng et al., 2005).

Skin Permeation and Accumulation Studies

Studies evaluating the skin permeation and accumulation profiles of lipophilic ketorolac fatty ester prodrugs have delineated their potential for designing topical agents with minimal systemic absorption. These esters demonstrate high lipophilicity and chemical stability, with minimal permeability into receptor solutions, indicating their suitability for localized therapeutic applications without significant systemic exposure (K. H. Bhandari et al., 2007).

Safety And Hazards

Ketorolac ethyl ester should be handled with care. Direct contact with the eyes could result in eye irritation and stinging . It should not be inhaled, ingested, or allowed to come into contact with skin or clothing .

properties

IUPAC Name

ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-21-17(20)13-10-11-18-14(13)8-9-15(18)16(19)12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHMVDVCMQIUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331574
Record name ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ketorolac ethyl ester

CAS RN

108061-03-6
Record name Ketorolac ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108061036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KETOROLAC ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U58BH6ZA9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KH Bhandari, M Newa, SII Yoon, JS Kim… - Biological and …, 2007 - jstage.jst.go.jp
… prodrugs were efficient to enhance the permeation of ketorolac eg faster enzymatic hydrolysis of ketorolac [(N,N-dimethylamino) carbonyl] methyl ester than that of ketorolac ethyl ester …
Number of citations: 20 www.jstage.jst.go.jp
KH Bhandari, M Newa, SI Yoon, JS Kim, DD Kim… - J Pharm Pharm …, 2007 - academia.edu
… prodrugs were efficient to enhance the permeation of ketorolac eg faster enzymatic hydrolysis of ketorolac [(N, N-dimethylamino) carbonyl] methyl ester than that of ketorolac ethyl ester …
Number of citations: 11 www.academia.edu
KH Bhandari, DX Lee, M Newa, SII Yoon… - Archives of pharmacal …, 2008 - Springer
… prodrugs were efficient to enhance the permeation of ketorolac eg faster enzymatic hydrolysis of ketorolac [(N, N-dimethylamino) carbonyl] methyl ester than that of ketorolac ethyl ester …
Number of citations: 17 link.springer.com
P Hoyos, V Pace, AR Alcántara - Asymmetric Synthesis of Drugs …, 2018 - books.google.com
There is a growing interest in developing more environmentally acceptable processes in chemical or biotechnological industries. This trend toward what has become known as …
Number of citations: 0 books.google.com
K Nakamura, T Matsuda - Organic Reactions in Water …, 2007 - Wiley Online Library
… The hydrogen at the α-position of ketorolac ethyl ester is more acidic than that of the product acid. 37a Therefore, at pH 9.7, the substrate racemized but the product did not. By taking …
Number of citations: 5 onlinelibrary.wiley.com
K Nakamura, T Matsuda - Enantiomer Separation: Fundamentals and …, 2004 - Springer
Biocatalysts, mainly hydrolytic enzymes and oxidoreductases, have been used for organic reactions due to their excellent enantioselectivities and environmentally friendliness. Typical …
Number of citations: 5 link.springer.com
SC Young - 2012 - core.ac.uk
… of a class of ketorolac acid prodrugs and found that the [N,N(dimethylamino)carbonyl]methyl ester moiety (Figure 2.1) exhibited a higher skin flux relative to the ketorolac ethyl ester and …
Number of citations: 0 core.ac.uk

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